
ベルガプトール
概要
説明
ベルガプトールは、5-ヒドロキシプソラレンまたは5-ヒドロキシフラノクマリンとしても知られており、天然に存在するフラノクマリンです。レモンやベルガモットなどの柑橘類に広く見られます。ベルガプトールは、植物の成長、発達、生殖において重要な役割を果たす主要な必須代謝産物です。ベルガプトールの分子式はC₁₁H₆O₄で、分子量は202.16 g/molです .
製造方法
合成経路と反応条件
ベルガプトールは、さまざまな化学経路によって合成できます。一般的な方法の1つは、プソラレンの水酸化です。この反応には、一般的に過酸化水素または過酸などの水酸化剤が制御された条件下で使用されます。反応は、ジクロロメタンやアセトニトリルなどの有機溶媒中で行われ、温度は0〜25℃に維持され、C-5位での選択的な水酸化が確保されます .
工業生産方法
ベルガプトールの工業生産には、多くの場合、天然資源、特に柑橘類からの抽出が含まれます。抽出プロセスには、次の手順が含まれます。
収穫: 柑橘類は収穫され、洗浄されます。
抽出: 精油は、水蒸気蒸留またはコールドプレスによって抽出されます。
単離: ベルガプトールは、高速液体クロマトグラフィー(HPLC)などのクロマトグラフィー技術によって精油から単離されます。
科学的研究の応用
Bergaptol has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other furanocoumarins and related compounds.
Biology: Studied for its role in plant defense mechanisms and its interaction with various enzymes.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory, antioxidant, anti-cancer, anti-osteoporosis, anti-microbial, and anti-lipidemic effects
作用機序
ベルガプトールは、さまざまなメカニズムを通じてその効果を発揮します。
酵素阻害: ベルガプトールは、シトクロムP450酵素、特にCYP2C9とCYP3A4を阻害します。
抗菌活性: ベルガプトールは、強力な抗菌効果を示し、微生物のコミュニケーションと毒性の重要なプロセスであるクオラムセンシングを阻害する可能性が高いため、将来性があります.
抗がん作用: ベルガプトールは、P-糖タンパク質などの薬物排出トランスポーターを抑制し、化学療法薬の耐性を克服する可能性があります.
生化学分析
Biochemical Properties
Bergaptol plays a significant role in biochemical reactions, particularly in its interaction with cytochrome P450 enzymes. It has been found to inhibit the activity of cytochrome P450 2C9 (CYP2C9) and cytochrome P450 3A4 (CYP3A4) . The inhibition of these enzymes can impact the metabolism and concentrations of various drugs and toxins within the body. Bergaptol induces time-, concentration-, and NADPH-dependent irreversible inhibition of CYP2C9 . This inhibition is mediated by a γ-ketoenal metabolite, which is responsible for the enzyme inactivation . Additionally, a glutathione conjugate was detected in an incubation mixture containing CYP2C9, Bergaptol, NADPH, and glutathione .
Cellular Effects
Bergaptol exerts various effects on different types of cells and cellular processes. It influences cell function by inhibiting cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification . This inhibition can lead to altered cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, Bergaptol demonstrates the lowest potency in inhibiting cytochrome P450 3A4 compared to other coumarins . The impact of Bergaptol on cell signaling pathways and gene expression can contribute to its anti-cancer and anti-inflammatory properties.
Molecular Mechanism
The molecular mechanism of Bergaptol involves its interaction with cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4. Bergaptol acts as a mechanism-based inactivator of CYP2C9, leading to irreversible inhibition of the enzyme . This inhibition is mediated by the formation of a γ-ketoenal metabolite, which binds to the enzyme and inactivates it . The interaction with CYP3A4 also impacts the metabolism of various drugs and toxins within the body . The inhibition of these enzymes can lead to changes in gene expression and cellular metabolism, contributing to the overall effects of Bergaptol.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bergaptol can change over time. The stability and degradation of Bergaptol can influence its long-term effects on cellular function. Studies have shown that Bergaptol induces time-dependent irreversible inhibition of CYP2C9 . This suggests that the effects of Bergaptol may become more pronounced with prolonged exposure. Additionally, the formation of a γ-ketoenal metabolite and a glutathione conjugate indicates that Bergaptol undergoes metabolic changes over time . These changes can impact the stability and degradation of Bergaptol in laboratory settings.
Dosage Effects in Animal Models
The effects of Bergaptol can vary with different dosages in animal models. Studies have shown that Bergaptol induces concentration-dependent irreversible inhibition of CYP2C9 This suggests that higher doses of Bergaptol may lead to more pronounced effects on enzyme inhibition The specific threshold effects and toxic or adverse effects at high doses have not been extensively studied
Metabolic Pathways
Bergaptol is involved in various metabolic pathways, particularly those involving cytochrome P450 enzymes. It inhibits the activity of CYP2C9 and CYP3A4, which are involved in the metabolism of various drugs and toxins . The inhibition of these enzymes can impact metabolic flux and metabolite levels within the body. The formation of a γ-ketoenal metabolite and a glutathione conjugate indicates that Bergaptol undergoes metabolic changes that can influence its overall effects . These metabolic pathways play a crucial role in the biochemical properties and cellular effects of Bergaptol.
Transport and Distribution
The transport and distribution of Bergaptol within cells and tissues are influenced by its interactions with transporters and binding proteins. Bergaptol is known to interact with cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4, which are involved in drug metabolism and detoxification . These interactions can impact the localization and accumulation of Bergaptol within cells and tissues. The formation of a glutathione conjugate suggests that Bergaptol may be transported and distributed through glutathione-mediated pathways
Subcellular Localization
The subcellular localization of Bergaptol is influenced by its interactions with cytochrome P450 enzymes and other biomolecules. Bergaptol is known to inhibit the activity of CYP2C9 and CYP3A4, which are localized in the endoplasmic reticulum of cells . This suggests that Bergaptol may be localized in the endoplasmic reticulum, where it can interact with these enzymes and exert its effects. The formation of a γ-ketoenal metabolite and a glutathione conjugate indicates that Bergaptol may undergo post-translational modifications that direct it to specific compartments or organelles
準備方法
Synthetic Routes and Reaction Conditions
Bergaptol can be synthesized through various chemical routes. One common method involves the hydroxylation of psoralen. The reaction typically requires a hydroxylating agent such as hydrogen peroxide or a peracid under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at around 0-25°C to ensure the selective hydroxylation at the C-5 position .
Industrial Production Methods
Industrial production of bergaptol often involves the extraction from natural sources, particularly citrus fruits. The extraction process includes the following steps:
Harvesting: Citrus fruits are harvested and cleaned.
Extraction: The essential oils are extracted using steam distillation or cold pressing.
Isolation: Bergaptol is isolated from the essential oils through chromatographic techniques such as high-performance liquid chromatography (HPLC).
Purification: The isolated bergaptol is further purified to achieve the desired purity level.
化学反応の分析
反応の種類
ベルガプトールは、さまざまな化学反応を起こし、以下が含まれます。
酸化: ベルガプトールは、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して、ベルガプテン(5-メトキシプソラレン)を生成するために酸化できます。
還元: ベルガプトールの還元により、水素化ホウ素ナトリウムなどの還元剤を使用してジヒドロベルガプトールが生成されます。
一般的な試薬と条件
酸化: 室温で酸性媒体中の過マンガン酸カリウム。
還元: 0〜5℃でメタノール中の水素化ホウ素ナトリウム。
主要な生成物
酸化: ベルガプテン(5-メトキシプソラレン)
還元: ジヒドロベルガプトール
科学研究における用途
ベルガプトールは、幅広い科学研究で用途があります。
化学: 他のフラノクマリンや関連化合物の合成における前駆体として使用されます。
生物学: 植物の防御機構における役割と、さまざまな酵素との相互作用について研究されています。
類似化合物との比較
ベルガプトールは、ベルガプテン(5-メトキシプソラレン)などの他の類似のフラノクマリンと比較されます。
ベルガプテン(5-メトキシプソラレン): ベルガプトールとは異なり、ベルガプテンは、ヒドロキシル基ではなく、C-5位にメトキシ基を持っています。ベルガプテンはより光毒性が高く、皮膚疾患の光線療法で使用されています。
キサントトキシン(8-メトキシプソラレン): キサントトキシンは、C-8位にメトキシ基を持ち、光線療法にも使用されます。ベルガプトールとは薬物動態が異なります。
ベルガプトールは、C-5位での特定の水酸化によりユニークであり、他のフラノクマリンと比べて異なる薬理作用と低い光毒性を付与します .
特性
IUPAC Name |
4-hydroxyfuro[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6O4/c12-10-2-1-6-9(15-10)5-8-7(11(6)13)3-4-14-8/h1-5,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJHDGJRTUSBJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=CC3=C(C=CO3)C(=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197564 | |
| Record name | Bergaptol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Bergaptol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013679 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
486-60-2 | |
| Record name | Bergaptol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bergaptol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bergaptol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341958 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bergaptol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 486-60-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BERGAPTOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KTC8ANI30F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bergaptol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013679 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
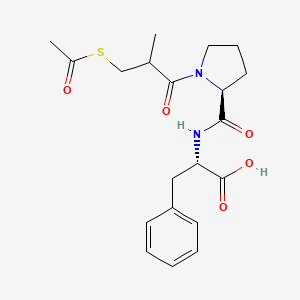
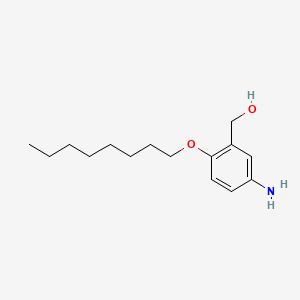
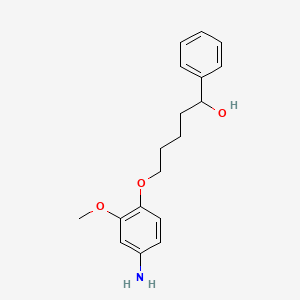
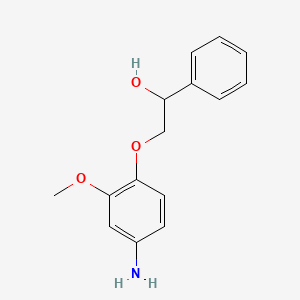
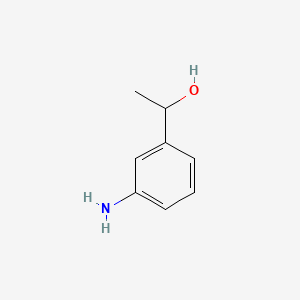

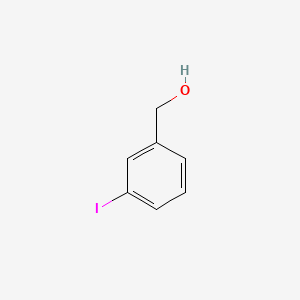

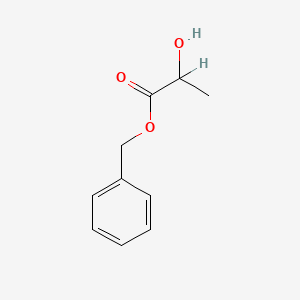
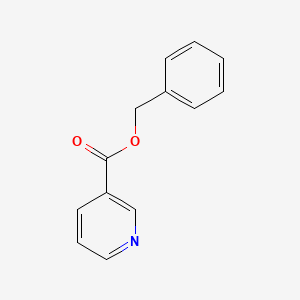

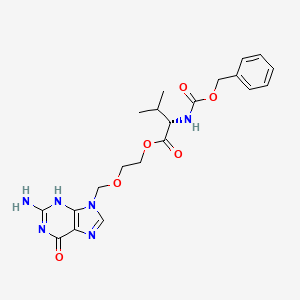
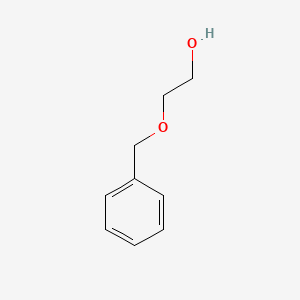
![2-[2-(Benzyloxy)ethoxy]ethanol](/img/structure/B1666787.png)
